molecular formula C17H13N5O2S B2935600 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide CAS No. 1797141-56-0

3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide

Cat. No. B2935600
CAS RN: 1797141-56-0
M. Wt: 351.38
InChI Key: MNYZQLKFQYTBOC-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazole derivatives are a class of compounds that have been studied for their potential anticancer properties . They are synthesized using a variety of methods and have been evaluated for their antitumor activity in various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves three-component and three-stage synthetic protocols . A series of novel thiazolo[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .


Molecular Structure Analysis

The molecular structures of similar compounds were confirmed via the single-crystal X-ray diffraction method . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include multi-component reactions .

Scientific Research Applications

Inhibitors of Vascular Endothelial Growth Factor Receptor-2

Substituted benzamides, including those related to 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit promising pharmacokinetic properties and demonstrate efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Potential Insecticidal Agents

A series of biologically active heterocyclic compounds, including those similar to the specified benzamide, have been synthesized and found to be effective as insecticidal agents against cotton leafworm, Spodoptera littoralis. The toxicological and biochemical impacts of these compounds have been thoroughly investigated, demonstrating significant toxic effects at various concentrations (Soliman et al., 2020).

Antibacterial and Antifungal Applications

Compounds structurally related to 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide have been synthesized and assessed for their antibacterial and antifungal activities. These studies have shown promising results against both gram-positive and gram-negative bacteria, as well as various fungal strains, highlighting their potential in antimicrobial applications (Patel & Patel, 2015).

Anti-Influenza Virus Activity

Benzamide-based compounds, which are structurally akin to the specified benzamide, have shown remarkable anti-avian influenza virus activity. These compounds have been tested in vitro and demonstrated significant viral reduction, indicating their potential use in combating influenza A virus strains (Hebishy et al., 2020).

Future Directions

The future directions in the research of these compounds could involve further exploration of their anticancer properties, as well as potential applications in other areas of medicine . Further studies could also focus on optimizing the synthesis process and investigating the properties of various derivatives .

properties

IUPAC Name

3-pyridin-2-yloxy-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-16(19-9-13-10-25-17-20-11-21-22(13)17)12-4-3-5-14(8-12)24-15-6-1-2-7-18-15/h1-8,10-11H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZQLKFQYTBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CSC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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